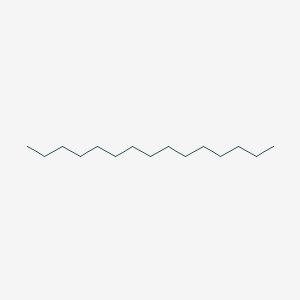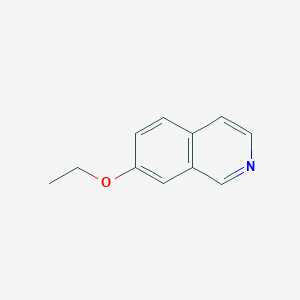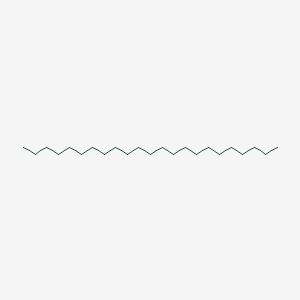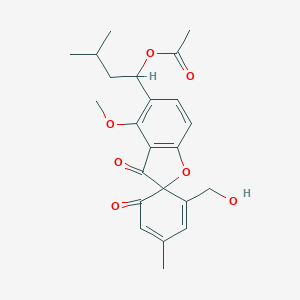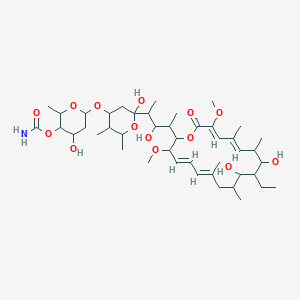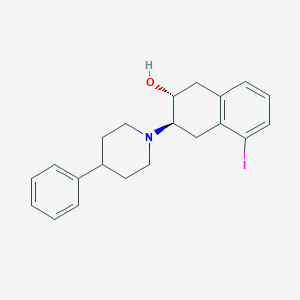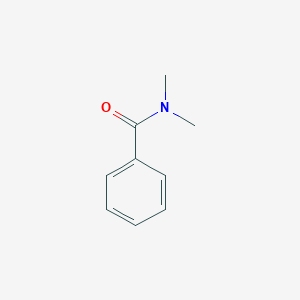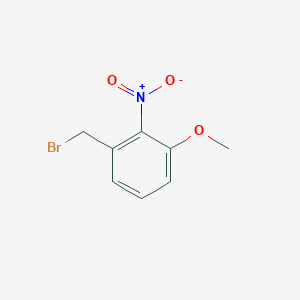![molecular formula C13H12O2 B166462 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI) CAS No. 127435-41-0](/img/structure/B166462.png)
1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI), also known as noradrenaline, is a neurotransmitter that plays an important role in the sympathetic nervous system. It is involved in the regulation of blood pressure, heart rate, and the body's response to stress. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of noradrenaline are discussed below.
科学研究应用
Noradrenaline has been extensively studied in scientific research. It is used as a neurotransmitter in the sympathetic nervous system and is involved in the regulation of blood pressure, heart rate, and the body's response to stress. Noradrenaline has also been implicated in the pathophysiology of several psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It is used as a therapeutic agent in the treatment of these disorders.
作用机制
Noradrenaline acts on adrenergic receptors in the sympathetic nervous system. There are two main types of adrenergic receptors: alpha and beta. Noradrenaline activates alpha receptors, causing vasoconstriction and an increase in blood pressure. It also activates beta receptors, causing an increase in heart rate and cardiac output. Noradrenaline is also involved in the fight or flight response, which is the body's response to stress.
Biochemical and Physiological Effects:
Noradrenaline has a wide range of biochemical and physiological effects. It increases blood pressure and heart rate, causes vasoconstriction, and increases cardiac output. Noradrenaline also increases glucose production and mobilization, which provides energy for the body's response to stress. It also increases the release of fatty acids from adipose tissue, which provides additional energy. Noradrenaline is involved in the regulation of mood, arousal, and attention.
实验室实验的优点和局限性
Noradrenaline is a useful tool for scientific research. It can be used to study the sympathetic nervous system and its role in the regulation of blood pressure, heart rate, and the body's response to stress. Noradrenaline can also be used to study the pathophysiology of psychiatric and neurological disorders. However, there are limitations to the use of 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e in lab experiments. It is difficult to control the release of 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e in vivo, and the effects of 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e can be variable depending on the experimental conditions.
未来方向
There are several future directions for research on 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e. One area of research is the development of new therapeutic agents that target the noradrenergic system for the treatment of psychiatric and neurological disorders. Another area of research is the development of new methods for the measurement of 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e in vivo. Finally, research is needed to better understand the role of 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e in the regulation of mood, arousal, and attention, and its potential as a target for cognitive enhancement.
合成方法
Noradrenaline is synthesized from the amino acid tyrosine via a series of enzymatic reactions. The first step is the conversion of tyrosine to DOPA (dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase. DOPA is then converted to dopamine by the enzyme DOPA decarboxylase. Finally, dopamine is converted to 1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)e by the enzyme dopamine beta-hydroxylase.
属性
CAS 编号 |
127435-41-0 |
|---|---|
产品名称 |
1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI) |
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
3-(7-bicyclo[2.2.1]hepta-2,5-dienyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c14-11-3-1-2-10(13(11)15)12-8-4-5-9(12)7-6-8/h1-9,12,14-15H |
InChI 键 |
AELBWZRCYGTGBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2C3C=CC2C=C3 |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)C2C3C=CC2C=C3 |
同义词 |
1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



